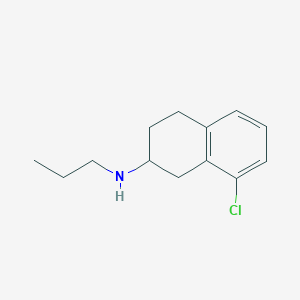

8-chloro-2-(N-n-propylamino)tetralin

Description

8-Chloro-2-(N-n-propylamino)tetralin is a tetralin derivative featuring a chlorine substituent at the 8-position and a mono-N-n-propylamino group at the 2-position. Tetralin derivatives are known for their diverse pharmacological properties, particularly as ligands for serotonin (5-HT) and dopamine receptors. This compound’s structural features—specifically the chloro group and propylamino chain—influence its receptor affinity, pharmacokinetics, and functional effects compared to related molecules .

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

8-chloro-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C13H18ClN/c1-2-8-15-11-7-6-10-4-3-5-13(14)12(10)9-11/h3-5,11,15H,2,6-9H2,1H3 |

InChI Key |

JYKYPGWIIOAUOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CCC2=C(C1)C(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares key structural and functional properties of 8-chloro-2-(N-n-propylamino)tetralin with analogous tetralin derivatives:

Key Observations:

- Substituent Position: The 8-position substituent (Cl vs. OH) determines receptor selectivity.

- Amino Group Substitution: Mono-N-n-propylamino groups (as in the target compound) may reduce receptor efficacy compared to di-substituted analogs (e.g., 8-OH-DPAT), which exhibit higher 5-HT1A agonist activity .

Functional and Pharmacological Differences

Serotonin Receptor Modulation

- 8-OH-DPAT : A full 5-HT1A agonist with potent hyperglycemic and hypoinsulinemic effects mediated via central 5-HT1A and α2-adrenergic receptors .

- 8-Chloro Derivative : The chloro group may attenuate 5-HT1A affinity but introduce dopamine receptor activity, akin to 7-OH-DPAT’s D3/D2 selectivity. This dual activity could broaden therapeutic applications in psychiatric disorders .

Metabolic Stability

- Chloro substituents generally enhance metabolic stability compared to hydroxy groups, which undergo glucuronidation or sulfation. This could prolong the half-life of this compound relative to 8-OH-DPAT .

Toxicity Considerations

Comparative Efficacy in Disease Models

- Antipsychotic Potential: 5-OMe-BPAT and related di-substituted aminotetralins show efficacy in dopamine-mediated disorders. The target compound’s mono-substitution and chloro group may offer a balance between 5-HT and dopamine modulation, reducing side effects like hyperglycemia seen with 8-OH-DPAT .

- Antifungal Activity: Evidence for 2-aminotetralins’ antifungal properties suggests the chloro derivative’s enhanced lipophilicity could improve pathogen membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.